molecular formula C17H17N3OS B2941020 (2-(1H-indol-2-yl)thiazol-4-yl)(piperidin-1-yl)methanone CAS No. 1172056-03-9

(2-(1H-indol-2-yl)thiazol-4-yl)(piperidin-1-yl)methanone

Cat. No. B2941020
CAS RN: 1172056-03-9
M. Wt: 311.4
InChI Key: ICPMYUDPIJNGRE-UHFFFAOYSA-N
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Description

Indole derivatives, such as the one you’re asking about, are a class of compounds that have a wide range of biological activities . They are often used in the development of new drugs .


Synthesis Analysis

The synthesis of indole derivatives can involve various strategies, including transition metal catalyzed reactions and reductive cyclization reactions .


Molecular Structure Analysis

Indole is a heterocyclic compound that contains a benzene ring fused to a pyrrole ring . This structure is a key component of many biologically active compounds .


Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For example, they can be used in the synthesis of various antimicrobial agents .


Physical And Chemical Properties Analysis

Indole itself is a crystalline solid that is highly soluble in water and other polar solvents . The physical and chemical properties of specific indole derivatives would depend on their particular structures.

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to "(2-(1H-indol-2-yl)thiazol-4-yl)(piperidin-1-yl)methanone" have been synthesized and evaluated for their antimicrobial properties. For instance, a study detailed the synthesis of new pyridine derivatives, revealing variable and modest activity against bacteria and fungi. This highlights the potential of such compounds in contributing to the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anticonvulsant Properties

Research into indolinone incorporated with thiosemicarbazone, thiazole, and piperidinosulfonyl moieties has shown promising anticonvulsant activities. The study conducted in vivo screenings and toxicity studies, indicating the efficacy of these compounds in seizure management, thereby suggesting a potential application in treating neurological disorders (Fayed et al., 2021).

Structural Characterization and Analysis

Another aspect of scientific research applications involves structural characterization and analysis to understand the properties and potential uses of these compounds better. For example, the structural exploration and Hirshfeld surface analysis of a novel bioactive heterocycle provided insights into the molecular structure, stability, and intermolecular interactions, which are crucial for designing drugs with optimized efficacy and reduced side effects (Prasad et al., 2018).

Molecular Docking Studies

Molecular docking studies are essential in predicting how compounds interact with biological targets, which is vital for drug development. Synthesis, spectral characterization, DFT, and docking studies of thiazolyl and thiophenyl methanones have provided valuable insights into their antibacterial activity, illustrating the process of identifying new therapeutic agents (Shahana & Yardily, 2020).

Safety and Hazards

The safety and hazards associated with a specific indole derivative would depend on its particular structure and biological activity. Some indole derivatives are used as drugs and have been thoroughly tested for safety .

Future Directions

Given the wide range of biological activities of indole derivatives, there is ongoing interest in synthesizing new compounds and exploring their potential uses . This includes the development of new antibacterial agents and the investigation of their antiviral , anti-inflammatory , and anticancer properties.

properties

IUPAC Name

[2-(1H-indol-2-yl)-1,3-thiazol-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c21-17(20-8-4-1-5-9-20)15-11-22-16(19-15)14-10-12-6-2-3-7-13(12)18-14/h2-3,6-7,10-11,18H,1,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPMYUDPIJNGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(1H-indol-2-yl)thiazol-4-yl)(piperidin-1-yl)methanone

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